N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
Description
N-(3-Chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic acetamide derivative featuring a 3-chloro-2-fluorophenyl group and a saturated 5,6,7,8-tetrahydroquinazolin-4-one core. The compound’s structure combines halogenated aromatic substituents with a partially hydrogenated quinazolinone scaffold, which may influence its pharmacokinetic and pharmacodynamic properties. The tetrahydroquinazolinone system confers conformational flexibility, distinguishing it from fully aromatic quinazolinone derivatives .
Properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-11-5-3-7-13(15(11)18)20-14(22)8-21-9-19-12-6-2-1-4-10(12)16(21)23/h3,5,7,9H,1-2,4,6,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKCOBJEHIOIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=C(C(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacology and medicinal chemistry.
- Molecular Formula : CHClFNO
- Molecular Weight : 335.76 g/mol
- CAS Number : 1251629-25-0
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating that this compound could possess similar properties .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds revealed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 100 to 400 µg/mL, suggesting that this compound could potentially fall within this range if tested .
Cytotoxicity and Selectivity
Research on similar quinazoline derivatives has indicated varying levels of cytotoxicity towards human cell lines. It is crucial to assess the selectivity index of this compound in comparison to its antimicrobial effects to ensure therapeutic viability.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties of synthesized quinazoline derivatives.
- Methodology : Compounds were tested against clinical isolates of E. coli and S. aureus using standard broth microdilution methods.
- Results : Several derivatives showed MIC values comparable to standard antibiotics like ampicillin, indicating potential for development as new antimicrobial agents .
- Cytotoxicity Assessment :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 335.76 g/mol |
| CAS Number | 1251629-25-0 |
| Antimicrobial Activity (MIC) | 100 - 400 µg/mL |
| Cytotoxicity | Selective towards cancer cells |
Comparison with Similar Compounds
Halogenated Phenyl Derivatives
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (C₁₈H₁₃ClFNO): This analog replaces the tetrahydroquinazolinone with a naphthalene group and positions halogens at 3-Cl and 4-F on the phenyl ring. The naphthalene system increases hydrophobicity (logP ~2.38), whereas the target compound’s tetrahydroquinazolinone may improve aqueous solubility .
Quinazolinone Core Modifications
- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Features a non-saturated quinazolinone and a 6-chloro-2-methyl substitution. The aromatic quinazolinone core may enhance π-π stacking interactions, while the tetrahydro variant in the target compound could reduce planarity and improve membrane permeability .
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: Substitutes the tetrahydroquinazolinone with a phenyl group and introduces an ethylamino side chain. This derivative demonstrated anti-inflammatory activity surpassing Diclofenac, suggesting that side-chain modifications significantly impact efficacy .
Pharmacological and Physicochemical Properties
*Calculated from molecular formula (C₁₆H₁₄ClFN₃O₂).
†Predicted based on halogen and saturated ring contributions.
- Bioactivity: The target compound’s halogenated aryl group and tetrahydroquinazolinone core may enhance selectivity for enzymes like enoyl-acyl carrier protein reductase (InhA) or inflammatory targets, though direct data are lacking .
- logP and Solubility: The 3-chloro-2-fluoro substitution increases hydrophobicity compared to non-halogenated analogs, while the tetrahydroquinazolinone’s partial saturation may improve solubility relative to fully aromatic systems .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(3-chloro-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, such as condensation of substituted anilines with activated acetamide intermediates. For example, microwave-assisted synthesis (as seen in structurally similar compounds) can improve reaction efficiency and yield .
- Purity Optimization : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Confirm purity via HPLC (≥95%) and LC-MS to detect byproducts. Structural validation requires H/C NMR and FTIR to verify functional groups like the amide carbonyl (1680–1650 cm) and quinazolinone ring .
Q. How should researchers characterize the crystallographic structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX software (e.g., SHELXL for refinement) to resolve halogen (Cl/F) positions and hydrogen bonding networks. For non-crystalline samples, employ DFT calculations (B3LYP/6-31G* basis set) to predict bond lengths and angles, cross-referenced with spectroscopic data .
Q. What safety protocols are critical during handling?
- Guidelines :
- Avoid inhalation/contact: Use fume hoods and PPE (gloves, lab coats).
- Storage: Keep in inert atmosphere (argon) at –20°C to prevent hydrolysis of the acetamide group .
- Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature). For cytotoxicity studies, use multiple cell lines (e.g., HeLa, MCF-7) with positive controls like doxorubicin .
- SAR Analysis : Compare with analogs (e.g., trifluoromethyl-substituted derivatives) to isolate the impact of the 3-chloro-2-fluorophenyl group on activity .
- Meta-Analysis : Use tools like PubChem BioActivity Data to aggregate and statistically validate results .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets. Prioritize targets with known affinity for halogenated acetamides (e.g., EGFR kinase) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the quinazolinone core) using Phase or MOE .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
- Methodology :
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidative (HO) conditions. Monitor via UPLC-PDA at 254 nm.
- Degradation Pathways : Likely hydrolysis of the acetamide group to carboxylic acid or cleavage of the tetrahydropyridine ring under acidic conditions .
- Stabilization : Lyophilize with cyclodextrins or formulate as a prodrug (e.g., ester prodrugs for improved oral bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
